molecular formula C8H10INO B12957034 4-Iodo-3-methoxy-N-methylaniline

4-Iodo-3-methoxy-N-methylaniline

Cat. No.: B12957034
M. Wt: 263.08 g/mol
InChI Key: JSWSDNQQOOJZCB-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-N-methylaniline (hypothetical structure: C₈H₁₀INO) is an aromatic amine derivative featuring an iodine atom at the 4-position, a methoxy group (-OCH₃) at the 3-position, and an N-methyl substituent. This combination of functional groups confers unique electronic and steric properties. The methoxy group, a strong electron donor via resonance, activates the aromatic ring toward electrophilic substitution, while the N-methyl group reduces basicity compared to primary amines. Although direct data for this compound are absent in the provided evidence, comparisons with structurally similar compounds allow inferences about its behavior .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-3-methoxy-N-methylaniline

InChI

InChI=1S/C8H10INO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3

InChI Key

JSWSDNQQOOJZCB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the iodination of 3-methoxy-N-methylaniline.

Industrial Production Methods

In an industrial setting, the production of 4-Iodo-3-methoxy-N-methylaniline may involve large-scale iodination reactions under controlled conditions. The process would include the careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

4-Iodo-3-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 4-Iodo-3-methoxy-N-methylaniline with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight Physical State Substituents Key Properties/Reactivity Toxicity/Safety
4-Iodo-3-methoxy-N-methylaniline Not provided C₈H₁₀INO 263.08 (calc.) Hypothetical 3-OCH₃, 4-I, N-CH₃ Likely electron-rich; potential for Suzuki couplings Assumed similar to iodinated amines
4-Methoxy-N-methylaniline 5961-59-1 C₈H₁₁NO 137.18 Solid 4-OCH₃, N-CH₃ Skin/eye irritant (Category 2) Avoid inhalation, skin contact
4-Iodo-3-methylaniline 4949-69-3 C₇H₈IN 233.05 Beige-Brown to Gray Solid 3-CH₃, 4-I 98% purity; methyl less activating than methoxy Limited data; handle with care
N-Methyl-4-iodoaniline Not provided C₇H₈IN 232.97 Yellow oil 4-I, N-CH₃ Synthesized via methylation (83% yield) No specific data
4-Iodo-3-nitroaniline 105752-04-3 C₆H₅IN₂O₂ 264.02 Not available 3-NO₂, 4-I Nitro group deactivates ring; reactive in reductions Potential mutagenicity

Electronic and Steric Effects

  • Methoxy vs. Methyl Groups: The methoxy group in 4-Iodo-3-methoxy-N-methylaniline is a stronger electron donor than the methyl group in 4-Iodo-3-methylaniline, making the former more reactive in electrophilic substitutions. For example, methoxy activates the ring toward iodination or nitration, whereas methyl has a weaker inductive effect .
  • Iodine vs. Nitro Groups: In 4-Iodo-3-nitroaniline, the nitro group (-NO₂) strongly deactivates the ring, contrasting with the electron-donating methoxy group. This difference significantly alters reactivity; nitro derivatives are more prone to reduction, while methoxy compounds may undergo demethylation or participate in Ullmann couplings .

Physicochemical Properties

  • Physical State: The presence of iodine and methoxy groups likely increases molecular weight and melting point compared to non-halogenated analogs.
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), whereas iodine may increase lipophilicity. This dual effect could make 4-Iodo-3-methoxy-N-methylaniline moderately soluble in both aqueous and organic phases .

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